1-Trifluoromethyltriazolyl-4-carboxamide
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Overview
Description
1-Trifluoromethyltriazolyl-4-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by copper (CuAAC) to yield 1,4-disubstituted-1,2,3-triazoles under mild conditions with high regioselectivity . The reaction conditions often include the use of copper sulfate and sodium ascorbate in a solvent such as water or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Trifluoromethyltriazolyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-Trifluoromethyltriazolyl-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Trifluoromethyltriazolyl-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antifungal agent, it inhibits the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with DNA synthesis and repair mechanisms, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,3-Triazole-4-carboxamide: Similar in structure but lacks the trifluoromethyl group, which can affect its biological activity and chemical properties.
1,2,4-Triazole derivatives: These compounds also exhibit a range of biological activities but differ in their substitution patterns and specific applications.
Uniqueness: 1-Trifluoromethyltriazolyl-4-carboxamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This modification can lead to improved pharmacokinetic properties and increased potency in its biological applications .
Properties
IUPAC Name |
1-(trifluoromethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N4O/c5-4(6,7)11-1-2(3(8)12)9-10-11/h1H,(H2,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSAAIZWCZNPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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